1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is a compound that combines the unique structural features of bicyclo[1.1.1]pentane with a triazole moiety, making it of interest in various fields, particularly medicinal chemistry. Bicyclo[1.1.1]pentane is known for its high strain energy and unique three-dimensional structure, which can impart significant physicochemical properties to derivatives, such as this brominated triazole.
This compound can be classified under:
The synthesis of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole typically involves several key steps:
The reactions typically require controlled conditions to manage the reactivity of the bicyclic framework and ensure selectivity in functionalization. Reaction conditions may include varying temperatures and solvents to optimize yield and purity.
The molecular structure of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole can be represented as follows:
The molecular formula can be derived based on its components, typically represented as where , , and correspond to the number of carbon, hydrogen, bromine, and nitrogen atoms respectively.
The compound participates in various chemical reactions due to its functional groups:
Reactions involving 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole often require specific catalysts or conditions to enhance yields and selectivity, especially when forming new carbon-nitrogen or carbon-carbon bonds.
The mechanism by which 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole exerts its effects—particularly in biological systems—can be complex:
Studies have shown that modifications in the bicyclo[1.1.1]pentane framework can lead to significant changes in biological activity, emphasizing the importance of structural analysis in drug design.
The physical properties of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole include:
Chemical properties include:
The applications of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole are diverse:
BCPs function as high-fidelity bioisosteres for para-substituted benzene rings, replicating the 6.5 Å interatomic distance between para positions with a compressed 4.5–5.6 Å bridgehead separation. This contraction reduces molecular weight while preserving ligand-receptor binding geometries. Key advantages include:
Table 1: Comparative Analysis of Benzene vs. BCP Bioisosteres
| Property | para-Substituted Benzene | BCP Bioisostere | Impact |
|---|---|---|---|
| Inter-Substituent Distance | 6.6 Å | 4.5–5.6 Å | Compact scaffold design |
| ChromLogD₇.₄ | High (e.g., 6.3) | Moderate increase (e.g., +0.7) | Improved membrane permeability |
| Aromatic Ring Count | ≥1 | 0 | Reduced phospholipidosis risk |
| Metabolic Vulnerability | High (oxidation/hydrolysis) | Low | Extended half-life |
Mechanistically, BCPs occupy hydrophobic pockets without engaging π-π interactions. X-ray crystallography of BCP-containing LpPLA₂ inhibitors confirms conserved hydrogen bonding networks despite altered van der Waals contacts with residues like Leu121 [6]. This validates BCPs as geometry-preserving spacers when aromatic rings serve primarily as linkers rather than direct binding elements [5] [8].
The fusion of BCP with 1,2,3-triazole generates bifunctional pharmacophores with complementary advantages:
Table 2: Drug Discovery Applications of Triazole-BCP Hybrids
| Target Class | Compound | Advantage vs. Aromatic Analog | Reference |
|---|---|---|---|
| IDO1 Inhibitors | ALIS-derived BCP-triazole | 121 nM whole-blood IC₅₀; low human dose | [2] |
| Glutamate Receptor Modulators | S-CBPG-triazole | mGluR1 antagonist (Ki <1 µM) | [1] |
| LpPLA₂ Inhibitors | BCP-darapladib analog | 705 nm/s artificial membrane permeability | [6] |
The bromine atom in 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole serves dual roles:
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6